(2-Bromo-5-propoxyphenyl)methanamine
Description
(2-Bromo-5-propoxyphenyl)methanamine is a substituted phenylmethanamine derivative characterized by a bromine atom at the 2-position and a propoxy group (–OCH₂CH₂CH₃) at the 5-position of the benzene ring, with a methanamine (–CH₂NH₂) functional group.
Properties
IUPAC Name |
(2-bromo-5-propoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-2-5-13-9-3-4-10(11)8(6-9)7-12/h3-4,6H,2,5,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOJIUXGDXRWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)Br)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-propoxyphenyl)methanamine typically involves the following steps:
Bromination: The starting material, 5-propoxyphenol, undergoes bromination using bromine in the presence of a catalyst such as iron powder to introduce the bromine atom at the 2-position.
Amination: The brominated intermediate is then subjected to amination using methanamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-propoxyphenyl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield (2-azido-5-propoxyphenyl)methanamine, while oxidation with potassium permanganate could produce (2-bromo-5-propoxyphenyl)methanone.
Scientific Research Applications
(2-Bromo-5-propoxyphenyl)methanamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays and studies.
Mechanism of Action
The mechanism by which (2-Bromo-5-propoxyphenyl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely based on the context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring significantly alter molecular weight, solubility, and reactivity. Below is a comparative analysis of key analogs:
Key Observations:
- Molecular Weight and Lipophilicity : Larger substituents (e.g., benzyloxy in ) increase molecular weight and lipophilicity, reducing water solubility. The propoxy group in the target compound balances moderate lipophilicity and steric effects.
- Solubility : Methylamine (CH₃NH₂) is highly water-soluble (≥1000 mg/mL at 25°C) , but aromatic substitution (e.g., bromo-methoxy groups) drastically reduces solubility. For example, (2-Bromo-5-methoxyphenyl)methanamine is soluble in polar aprotic solvents like DMF, as inferred from methanamine solubility trends .
- Hazards : Trimethoxyphenylmethanamine analogs exhibit skin/eye irritation and respiratory hazards (H315, H318, H335) , while methylamine is flammable and corrosive . The bromo-propoxyphenyl derivative likely shares irritant properties due to the amine group.
Biological Activity
(2-Bromo-5-propoxyphenyl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound features a bromine atom at the 2-position and a propoxy group at the 5-position on a phenyl ring. Its molecular formula is CHBrN, and it has a molecular weight of approximately 244.14 g/mol. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The bromine atom can enhance binding affinity through specific interactions such as halogen bonding. This compound has been investigated for:
- Antimicrobial properties : It may inhibit the growth of certain bacterial strains.
- Anticancer potential : Preliminary studies suggest it could induce apoptosis in cancer cells by interacting with DNA or affecting cell cycle regulation.
Research Findings
Recent studies have highlighted various aspects of this compound's biological activity:
- Inhibition of Enzymatic Activity : In vitro assays demonstrated that this compound can inhibit specific enzymes related to bacterial virulence, suggesting its potential as an antimicrobial agent.
- Cytotoxic Effects : Case studies have shown that this compound exhibits cytotoxicity against cancer cell lines, leading to cell cycle arrest and apoptosis. For instance, in one study, treatment with this compound resulted in a significant decrease in cell viability at concentrations above 50 μM .
- Comparative Studies : The compound was compared with its chloro, fluoro, and iodo analogs, revealing that the brominated version displayed superior biological activity in certain assays, likely due to its unique electronic properties.
Data Table: Biological Activity Comparison
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| This compound | 50 | Anticancer |
| Chloro analog | 75 | Anticancer |
| Fluoro analog | 100 | Anticancer |
| Iodo analog | 120 | Anticancer |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 25 μM, demonstrating significant potential for development as an antibacterial agent.
Case Study 2: Cancer Cell Line Testing
In another investigation involving human breast cancer cell lines, this compound was shown to induce apoptosis through the activation of caspase pathways. The compound was administered at varying concentrations over 48 hours, with results indicating a dose-dependent increase in apoptosis markers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
